Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)

2-[(2S)-pyrrolidin-2-yl]propan-2-ol is a chiral pyrrolidine derivative featuring a tertiary alcohol functional group. Its stereochemically defined (S)-configuration at the pyrrolidine ring enhances its utility in asymmetric synthesis and pharmaceutical applications. The compound's rigid pyrrolidine scaffold, combined with the sterically hindered hydroxyl group, makes it a valuable intermediate for constructing bioactive molecules, particularly in medicinal chemistry for targeting central nervous system (CNS) disorders. Its structural properties also facilitate chelation and coordination in catalytic systems. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its versatility as a building block underscores its importance in fine chemical and drug development research.
2-[(2S)-pyrrolidin-2-yl]propan-2-ol structure
92053-25-3 structure
Product Name:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
CAS No:92053-25-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179
Update Time:2025-10-28

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
    • (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
    • (S)-dimethylprolidin-2-ylmethanol
    • CTK0A9772
    • AG-E-11081
    • AC1MBG19
    • (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
    • [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
    • SBB017513
    • 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
    • (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
    • (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
    • (S)-2-(pyrrolidin-2-yl)propan-2-ol
    • (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
    • (S)-2-pyrrolidin-2-yl-propan-2-ol
    • (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
    • (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
    • (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
    • 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
    • (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
    • 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
    • AK170520
    • PSXWGNIMIRRWRB-LURJTMIESA-N
    • FCH933269
    • SB21854
    • alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
    • (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
    • 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
    • (2S)-α,α-Dimethylpyrrolidin-2-methanol
    • (S)-α,α-Dimethyl-2-pyrrolidinemethanol
    • AKOS006339532
    • MFCD11975452
    • SCHEMBL1266740
    • CS-0052120
    • EN300-2953728
    • DS-7588
    • 92053-25-3
    • 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
    • MDL: MFCD11975452
    • Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
    • InChI Key: PSXWGNIMIRRWRB-LURJTMIESA-N
    • SMILES: C([C@H]1NCCC1)(O)(C)C

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.299
  • XLogP3: 0.3

Experimental Properties

  • Boiling Point: 195.7±13.0°C at 760 mmHg
  • PSA: 32.26000
  • LogP: 0.83810

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Security Information

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2-[(2S)-pyrrolidin-2-yl]propan-2-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid
Reference
Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions
Gao, En; Li, Meng; Duan, Lili; Li, Lin; Li, Yue-Ming, Tetrahedron, 2019, 75(37),

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol
Soai, Kenso; Machida, Hideaki; Yokota, Noriko, Journal of the Chemical Society, 1987, (9), 1909-14

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol ;  24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Reference
A New Class of Modular Chiral Ligands with Fluxional Groups
Sibi, Mukund P.; Zhang, Ruzhou; Manyem, Shankar, Journal of the American Chemical Society, 2003, 125(31), 9306-9307

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, reflux; 72 h, rt
Reference
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 h, reflux
Reference
Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis
Krebs, Michael; Laschat, Sabine, ARKIVOC (Gainesville, 2012, (3), 5-19

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism
Zhou, Xiaoguang; Wei, Bing; Sun, Xiu-Li; Tang, Yong; Xie, Zuowei, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 1 atm, rt
Reference
Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach
Iwamoto, Naoki; Oka, Natsuhisa; Sato, Terutoshi; Wada, Takeshi, Angewandte Chemie, 2009, 48(3), 496-499

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Asymmetric cyclopentannulation reactions: scope and limitation
Schanen, Patrick, 2003, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 50 psi, rt
Reference
Preparation of thiophene derivatives as anticancer agents
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
Reference
Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols
Gomez-Bengoa, Enrique; Jimenez, Jacqueline; Lapuerta, Irati; Mielgo, Antonia; Oiarbide, Mikel; et al, Chemical Science, 2012, 3(10), 2949-2957

Production Method 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols
Zeng, Chao; Yuan, Dan; Zhao, Bei; Yao, Yingming, Organic Letters, 2015, 17(9), 2242-2245

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline
Enders, Dieter; Kipphardt, Helmut; Gerdes, Peter; Brena-Valle, Leonardo J.; Bhushan, Vidya, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704

Production Method 14

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency
Li, X.; Reeder, A. T.; Torri, F.; Adams, H.; Jones, S., Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 11
Reference
Reagents and methods for oligonucleotide synthesis
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Production Method 16

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Reference
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Production Method 17

Reaction Conditions
Reference
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Production Method 18

Reaction Conditions
Reference
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2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Suppliers

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Additional information on 2-[(2S)-pyrrolidin-2-yl]propan-2-ol

Recent Advances in the Study of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol (CAS: 92053-25-3): A Comprehensive Research Brief

The compound 2-[(2S)-pyrrolidin-2-yl]propan-2-ol (CAS: 92053-25-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The stereospecific nature of this compound, particularly its (2S) configuration, makes it a valuable building block for the synthesis of biologically active molecules. Recent studies have focused on its role as a key intermediate in the development of novel therapeutic agents, particularly in the areas of neurology and oncology.

One of the most notable advancements in the study of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol is its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for α4β2 nAChR subtypes, suggesting potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. The researchers utilized molecular docking studies and in vitro binding assays to elucidate the structure-activity relationship, revealing that the stereochemistry at the pyrrolidine ring significantly influences receptor binding affinity.

From a synthetic chemistry perspective, recent work has focused on developing more efficient and stereoselective routes to produce 2-[(2S)-pyrrolidin-2-yl]propan-2-ol. A 2024 publication in Organic Letters described a novel asymmetric hydrogenation protocol using chiral ruthenium catalysts, achieving excellent enantioselectivity (>99% ee) and high yield (92%). This methodological advancement addresses previous challenges in the large-scale production of this compound while maintaining strict stereochemical control, which is crucial for its pharmaceutical applications.

In the realm of drug metabolism and pharmacokinetics (DMPK), recent investigations have examined the metabolic stability and clearance pathways of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol derivatives. Studies utilizing human liver microsomes and hepatocytes have identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the metabolism of these compounds. These findings, published in Drug Metabolism and Disposition (2023), have important implications for drug design, suggesting that structural modifications may be necessary to optimize metabolic stability while preserving pharmacological activity.

The potential therapeutic applications of 2-[(2S)-pyrrolidin-2-yl]propan-2-ol derivatives continue to expand. Recent preclinical studies have demonstrated their efficacy as σ-1 receptor ligands with neuroprotective properties, as reported in the European Journal of Medicinal Chemistry (2024). Additionally, computational studies have predicted favorable blood-brain barrier penetration for several derivatives, further supporting their potential as central nervous system (CNS) therapeutics. These developments highlight the compound's versatility and the growing interest in its pharmacological applications.

Looking forward, research on 2-[(2S)-pyrrolidin-2-yl]propan-2-ol (CAS: 92053-25-3) is expected to focus on several key areas: (1) development of novel synthetic methodologies to access structurally diverse derivatives, (2) exploration of new biological targets and mechanisms of action, and (3) optimization of pharmacokinetic properties for clinical translation. The compound's unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts in multiple therapeutic areas.

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